Trifluorometanosulfonato de escandio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

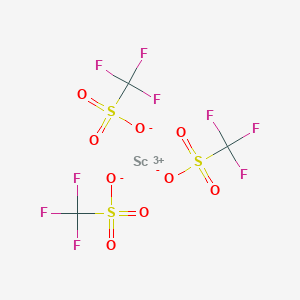

Scandium(III) trifluoromethanesulfonate, commonly known as scandium triflate, is a chemical compound with the formula Sc(SO₃CF₃)₃. It consists of scandium cations (Sc³⁺) and triflate anions (SO₃CF₃⁻). This compound is widely used as a Lewis acid in organic chemistry due to its stability towards water and its ability to act as a true catalyst in various reactions .

Aplicaciones Científicas De Investigación

Scandium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

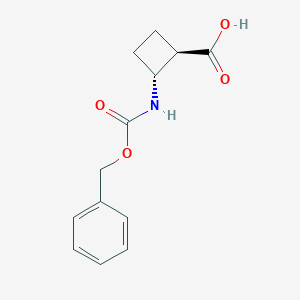

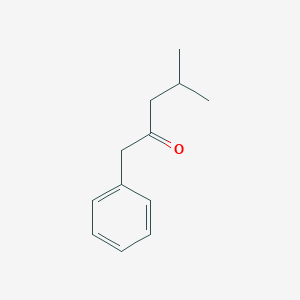

Organic Synthesis: It is extensively used as a Lewis acid catalyst in various organic reactions, such as aldol additions, Friedel-Crafts acylations, and Diels-Alder reactions.

Polymer Chemistry: The compound is involved in the stereochemical catalysis of radical polymerization of acrylates, which is important for the production of various polymeric materials.

Medicinal Chemistry: Scandium triflate is used in the synthesis of complex organic molecules that have potential pharmaceutical applications.

Material Science: It is used as an additive in the preparation of perovskite films to reduce defect density and improve film quality.

Mecanismo De Acción

Target of Action

Scandium(III) trifluoromethanesulfonate, also known as Scandium triflate, is primarily used as a Lewis acid . As a Lewis acid, it acts as an electron pair acceptor, interacting with electron-rich species in various chemical reactions.

Mode of Action

Scandium triflate interacts with its targets by accepting electron pairs, thereby facilitating a variety of chemical reactions. It is particularly noted for its stability towards water, which allows it to be used as a true catalyst rather than in stoichiometric amounts . This means it can facilitate reactions without being consumed, making it a highly efficient reagent.

Biochemical Pathways

Scandium triflate is involved in several key biochemical pathways. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Friedel-Crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Scandium triflate is limited. It is known to be soluble in water, alcohol, and acetonitrile , which could potentially influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Scandium triflate’s action are largely dependent on the specific reaction it is catalyzing. For instance, in the Mukaiyama aldol addition reaction, it facilitates the addition of benzaldehyde and the silyl enol ether of cyclohexanone, yielding a product with an 81% yield .

Action Environment

Scandium triflate is stable and active under a variety of environmental conditions. It is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with its stability towards water , allows it to maintain its catalytic activity in a variety of environments. Care should be taken to prevent it from contaminating groundwater systems .

Análisis Bioquímico

Biochemical Properties

Scandium(III) trifluoromethanesulfonate is known to interact with various biomolecules in its role as a Lewis acid . It is used as a catalyst in several organic reactions, including the Friedel-Crafts acylation, Diels-Alder reactions, and other carbon-carbon bond-forming reactions . These interactions involve the compound binding to enzymes and other proteins to facilitate chemical reactions.

Molecular Mechanism

Scandium(III) trifluoromethanesulfonate acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions . This can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects. For example, it has been used to catalyze the Mukaiyama aldol addition reaction .

Temporal Effects in Laboratory Settings

Scandium(III) trifluoromethanesulfonate is stable towards water and can often be used in organic reactions as a true catalyst rather than one used in stoichiometric amounts . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Métodos De Preparación

Scandium(III) trifluoromethanesulfonate is typically prepared by reacting scandium oxide (Sc₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium triflate . The general reaction can be represented as:

Sc2O3+6CF3SO3H→2Sc(SO3CF3)3+3H2O

This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity .

Análisis De Reacciones Químicas

Scandium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily acting as a catalyst in organic synthesis. Some of the notable reactions include:

Mukaiyama Aldol Addition: This reaction involves the addition of silyl enol ethers to aldehydes or ketones, catalyzed by scandium triflate.

Friedel-Crafts Acylation: Scandium triflate is an effective catalyst for the acylation of aromatic compounds, facilitating the formation of carbon-carbon bonds.

Diels-Alder Reaction: It catalyzes the cycloaddition of dienes and dienophiles to form six-membered rings, which is a fundamental reaction in organic synthesis.

Comparación Con Compuestos Similares

Scandium(III) trifluoromethanesulfonate is unique among Lewis acids due to its stability in aqueous conditions and its ability to act as a true catalyst. Similar compounds include:

Lanthanide Trifluoromethanesulfonates: These compounds, such as ytterbium(III) trifluoromethanesulfonate, share similar catalytic properties but may differ in terms of reactivity and selectivity.

Aluminum Trifluoromethanesulfonate: Another Lewis acid with similar applications, but it is less stable in water compared to scandium triflate.

Scandium triflate’s unique combination of stability and catalytic efficiency makes it a valuable reagent in various chemical processes.

Propiedades

Número CAS |

144026-79-9 |

|---|---|

Fórmula molecular |

CHF3O3SSc |

Peso molecular |

195.04 g/mol |

Nombre IUPAC |

scandium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

QUJLPICXDXFRSN-UHFFFAOYSA-N |

SMILES |

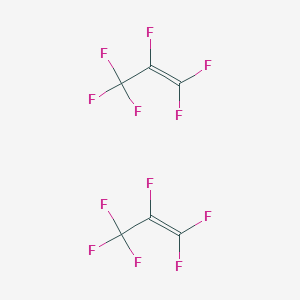

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[Sc] |

Pictogramas |

Irritant |

Sinónimos |

Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.